Methyl 1-(4-aminophenyl)cyclopropanecarboxylate
Description
Systematic Nomenclature and Chemical Abstract Service Registry Information
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official name being methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate. This nomenclature precisely describes the molecular architecture, indicating the presence of a methyl ester group attached to a cyclopropane ring that bears a 4-aminophenyl substituent at the same carbon position as the carboxylate functionality. The Chemical Abstract Service has assigned the registry number 824937-45-3 to this compound, providing a unique identifier that facilitates database searches and regulatory tracking.
Alternative nomenclature systems describe this compound as 1-(4-aminophenyl)cyclopropanecarboxylic acid methyl ester, which emphasizes the carboxylic acid derivative nature of the molecule. The compound also carries additional registry identifiers including the Molecular Design Limited number MFCD20693763, which serves as an alternative cataloging system for chemical databases. These multiple identification systems ensure comprehensive tracking and referencing across various chemical information platforms.
The systematic naming convention reflects the hierarchical priority of functional groups, with the carboxylate ester taking precedence over the amino substituent in the naming sequence. The specification of the 1-position for both the aminophenyl substituent and the carboxylate group indicates that these functionalities are attached to the same carbon atom of the cyclopropane ring, creating a quaternary carbon center that significantly influences the molecular geometry and reactivity profile.
Molecular Formula and Weight Analysis
The molecular formula C₁₁H₁₃NO₂ accurately represents the atomic composition of this compound. This formula indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, providing a precise stoichiometric description of the compound. The molecular weight has been determined to be 191.23 grams per mole, with some sources reporting slightly variant values of 191.226 grams per mole due to differences in atomic mass precision.
| Molecular Parameter | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₃NO₂ | |
| Molecular Weight | 191.23 g/mol | |
| Exact Mass | 191.094635 | |
| Heavy Atom Count | 14 | |
| Rotatable Bond Count | 3 |
The structural molecular information reveals important characteristics about the compound's composition and potential behavior. The relatively low hydrogen-to-carbon ratio reflects the presence of aromatic unsaturation and the cyclopropane ring constraint. The incorporation of nitrogen and oxygen heteroatoms introduces polar functionality that influences solubility characteristics and intermolecular interactions. The exact mass of 191.094635 provides high-precision mass spectrometric identification capabilities.
The molecular weight analysis indicates that this compound falls within a moderate molecular weight range suitable for various pharmaceutical and synthetic applications. The presence of fourteen heavy atoms suggests sufficient molecular complexity for specific biological interactions while maintaining manageable synthetic accessibility. The identification of three rotatable bonds indicates limited conformational flexibility, primarily associated with the methyl ester group and the connection between the cyclopropane ring and the aminophenyl substituent.
Cyclopropane Ring Geometry and Bond Strain Dynamics
The cyclopropane ring system in this compound exhibits characteristic geometric constraints that significantly influence the overall molecular properties. Cyclopropane necessarily adopts a planar configuration with carbon atoms positioned at the corners of an equilateral triangle, resulting in carbon-carbon-carbon bond angles of 60 degrees. These bond angles represent a substantial deviation from the optimal tetrahedral angle of 109.5 degrees, creating significant angle strain that dramatically influences the chemical behavior of the ring system.
The geometric constraints of the cyclopropane ring generate considerable ring strain, with total strain energy estimated at approximately 27.6 to 28 kilocalories per mole. This strain arises from two primary sources: angle strain due to the compressed bond angles and torsional strain resulting from eclipsed hydrogen atoms on adjacent carbon centers. The carbon-carbon bond lengths in cyclopropane are shortened to approximately 151 picometers compared to typical alkane bonds of 153-155 picometers, yet these bonds are significantly weakened by approximately 34 kilocalories per mole relative to unstrained carbon-carbon bonds.
| Geometric Parameter | Value | Comparison to Normal Alkanes |
|---|---|---|
| Carbon-Carbon-Carbon Bond Angle | 60° | -49.5° from tetrahedral |
| Carbon-Carbon Bond Length | 151 pm | -2 to -4 pm shorter |
| Bond Dissociation Energy | 65 kcal/mol | -15 to -20 kcal/mol weaker |
| Total Ring Strain | 27.6-28 kcal/mol | +27.6-28 kcal/mol |
The bonding in cyclopropane is commonly described using the bent bond model, where carbon-carbon bonds curve outward with an inter-orbital angle of approximately 104 degrees. This model explains the unusual electronic properties observed in cyclopropane derivatives, including enhanced reactivity toward electrophilic and nucleophilic attack. The presence of the 4-aminophenyl and carboxylate substituents on the same carbon atom creates additional steric and electronic perturbations that may influence the exact geometry and strain energy of the cyclopropane ring.
The high strain energy of the cyclopropane ring contributes to increased reactivity compared to larger ring systems or acyclic analogs. This reactivity enhancement makes cyclopropane derivatives valuable synthetic intermediates, as the ring strain provides a thermodynamic driving force for ring-opening reactions under appropriate conditions. The planar geometry of the cyclopropane ring also facilitates overlap with adjacent orbital systems, potentially influencing the electronic properties of attached substituents.
Electronic Configuration of the 4-Aminophenyl Substituent
The 4-aminophenyl substituent in this compound possesses distinctive electronic characteristics that arise from the interaction between the amino group and the aromatic ring system. The amino group functions as a strong electron-donating group through resonance effects, despite the nitrogen atom maintaining sp³ hybridization. The lone pair of electrons on the nitrogen atom can participate in resonance with the π-electron system of the benzene ring, creating partial double bond character between the nitrogen and the aromatic carbon.
The resonance structures of the 4-aminophenyl system demonstrate extensive electron delocalization patterns. The primary resonance structure shows the amino group attached to the para position of the benzene ring, while additional resonance forms involve displacement of the nitrogen lone pair into the aromatic π-system. These resonance contributions result in increased electron density at the ortho and para positions of the benzene ring, with the amino group acting as an activating substituent for electrophilic aromatic substitution reactions.
The electronic influence of the amino group extends beyond simple inductive effects. While nitrogen exhibits greater electronegativity than carbon and could potentially withdraw electron density through inductive mechanisms, the resonance donation effect significantly dominates the overall electronic behavior. This results in a net electron-donating character that enhances the nucleophilicity of the aromatic ring and influences the electronic properties of substituents attached to the ring system.
| Electronic Property | Effect | Magnitude |
|---|---|---|
| Resonance Donation | Strong | +R effect |
| Inductive Effect | Weak | -I effect |
| Overall Electronic Character | Electron-Donating | Net +R > -I |
| Aromatic Activation | High | Ortho/Para directing |
The interaction between the 4-aminophenyl substituent and the cyclopropane ring creates additional electronic complexity. The electron-donating nature of the amino group may influence the electron density distribution within the strained cyclopropane system, potentially affecting the ring's reactivity profile. The quaternary carbon center that connects the aminophenyl group to the cyclopropane ring serves as a critical electronic junction where these different electronic environments interact.
The para substitution pattern of the amino group on the phenyl ring maximizes the electronic communication between the nitrogen lone pair and the ring attachment point. This configuration optimizes the resonance donation from the amino group while minimizing steric interactions that might occur with ortho substitution patterns. The resulting electronic structure contributes to the overall stability and reactivity characteristics of the complete molecular system.
Crystallographic Data and Conformational Analysis
The conformational analysis of this compound reveals complex structural preferences influenced by the rigid geometry of the cyclopropane ring and the conformational flexibility of the substituent groups. Crystallographic studies of related cyclopropane derivatives demonstrate that the three-membered ring maintains its planar geometry while substituents adopt orientations that minimize steric interactions and optimize electronic overlap. The presence of both the 4-aminophenyl group and the methyl carboxylate substituent on the same carbon atom creates a quaternary center with specific geometric constraints.
Density functional theory calculations on cyclopropane systems bearing π-acceptor and π-donor substituents indicate that optimal orbital overlap occurs when substituent π-systems are oriented to maximize interaction with the cyclopropane orbitals. The 3e' orbitals of cyclopropane possess appropriate symmetry for interaction with both π-acceptor and π-donor substituents, suggesting that the 4-aminophenyl group may engage in electronic communication with the strained ring system. These interactions can lead to significant asymmetry in cyclopropane ring bond lengths, particularly when multiple substituents are present.
The molecular geometry analysis reveals that the compound contains two distinct ring systems: the three-membered cyclopropane ring and the six-membered aromatic ring of the aminophenyl substituent. The molecular structure exhibits limited conformational flexibility, with three rotatable bonds identified primarily associated with the methyl ester group orientation and the relative positioning of the aminophenyl substituent. The polar surface area has been calculated at 52 square angstroms, indicating moderate polarity suitable for various solvent environments.
| Conformational Parameter | Value | Structural Implication |
|---|---|---|
| Number of Ring Systems | 2 | Cyclopropane + Aromatic |
| Rotatable Bonds | 3 | Limited flexibility |
| Polar Surface Area | 52 Ų | Moderate polarity |
| Carbon Bond Saturation (Fsp³) | 0.363 | Mixed hybridization |
The crystallographic analysis of the cyclopropane ring geometry shows that the presence of bulky substituents may induce slight deviations from perfect C₃ᵥ symmetry, although the fundamental triangular structure remains intact. The bond length asymmetry effects observed in multiply substituted cyclopropanes suggest that the simultaneous presence of the electron-donating aminophenyl group and the electron-withdrawing carboxylate ester may create measurable perturbations in the ring bond lengths. These asymmetric effects are generally additive and can provide insights into the electronic structure and reactivity patterns of the molecule.
The three-dimensional molecular structure demonstrates the spatial relationship between the rigid cyclopropane core and the more flexible ester and aminophenyl substituents. The carbon bond saturation factor of 0.363 indicates a significant proportion of sp² hybridized carbons associated with the aromatic ring system, while the cyclopropane carbons maintain sp³ hybridization despite their unusual geometric constraints. This mixed hybridization pattern contributes to the unique electronic and steric properties that characterize this structurally complex compound.
Properties
IUPAC Name |
methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(6-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUXVTQTBMIHPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730402 | |
| Record name | Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824937-45-3 | |
| Record name | Methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-(4-aminophenyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Carbene Insertion via Transition Metal Catalysis
Carbene insertion employs diazo compounds to generate carbene intermediates, which react with alkenes to form cyclopropanes. For this compound, a rhodium(II) catalyst (e.g., Rh₂(OAc)₄) facilitates the reaction between ethyl diazoacetate and a substituted styrene precursor. The general reaction scheme is:
Key considerations:
-
Steric effects : Bulky substituents on the styrene hinder cyclopropanation yields.
-
Solvent selection : Dichloromethane or toluene optimizes carbene stability and reactivity.
[2+1] Cycloaddition with Sulfur Ylides
Sulfur ylides (e.g., dimethylsulfonium methylide) react with α,β-unsaturated esters to form cyclopropanes. This method avoids metal catalysts but requires stringent temperature control (-78°C to 0°C). The reaction proceeds as:
Advantages : High stereoselectivity and compatibility with electron-deficient alkenes.
Functional Group Manipulation
Post-cyclopropanation steps involve introducing the 4-aminophenyl group and ester functionality.
Nitro Reduction to Amine
A common route starts with a nitro-substituted precursor. The nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or stoichiometric reagents (SnCl₂/HCl). For example:
Challenges : Over-reduction or dehalogenation if halogens are present.
Esterification and Protection Strategies
The methyl ester is typically introduced via Fischer esterification or alkylation of the carboxylic acid. To prevent amine oxidation during synthesis, Boc (tert-butoxycarbonyl) protection is employed:
Deprotection with trifluoroacetic acid (TFA) yields the final amine.
Optimization and Industrial Considerations
Reaction Condition Optimization
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–25°C | Higher temps risk side reactions |
| Catalyst Loading | 2–5 mol% Rh(II) | Excess catalyst degrades diazo |
| Solvent Polarity | Low (e.g., toluene) | Enhances carbene stability |
Case Study : A 72% yield was achieved using Rh₂(OAc)₄ (3 mol%) in toluene at 10°C.
Scalability Challenges
Industrial-scale synthesis faces hurdles in:
-
Diazo compound handling : Explosive risks necessitate flow chemistry setups.
-
Purification : Column chromatography is replaced with crystallization or distillation for cost efficiency.
Analytical Characterization
Post-synthesis validation employs:
-
¹H/¹³C NMR : Confirms cyclopropane ring integrity (δ 1.2–1.8 ppm for ring protons).
-
HPLC : Purity >95% with C18 columns and acetonitrile/water mobile phase.
-
X-ray Crystallography : Resolves ring strain effects (bond angles ~60°).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Rh(II)-Catalyzed | 65–75 | 95–98 | High stereocontrol |
| Sulfur Ylide | 50–60 | 90–93 | Metal-free |
| Nitro Reduction | 70–85 | 97–99 | Compatible with sensitive esters |
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(4-Nitrophenyl)cyclopropanecarboxylate.
Reduction: Methyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Scientific Research Applications
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 1-(4-aminophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropane ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- Methyl 1-(4-Bromophenyl)cyclopropanecarboxylate (CAS 638220-35-6): Structure: Replaces the 4-aminophenyl group with a bromine atom. Properties: Higher molecular weight (255.11 g/mol) due to bromine substitution. Applications: Intermediate in organic synthesis; hazardous (harmful by inhalation, skin contact) . Safety: Requires stringent handling protocols compared to the amino analog .
Methyl 1-(2-Nitro-4-Trifluoromethylphenyl)cyclopropanecarboxylate (CAS 951885-67-9):
Positional Isomers
- Methyl 2-(4-Aminophenyl)cyclopropane-1-carboxylate (CAS 1823220-83-2): Structure: Aminophenyl at the 2-position vs. 1-position in the target compound. Applications: Research reagent (non-therapeutic); identical molecular formula (C₁₁H₁₃NO₂) but distinct stereochemical properties .
Cycloalkane Variants: Ring Size and Functionalization
- Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride: Structure: Cyclobutane ring with methylamino and ester groups. Synthesis: Utilizes ethyl acetate and toluenesulfonate in a 80% yield reaction . Applications: Potential precursor for bioactive molecules; cyclobutane’s reduced ring strain alters reactivity compared to cyclopropane .
- Methyl 3-Aminocyclopentanecarboxylate (CAS 1314922-38-7): Structure: Cyclopentane ring with a 3-amino substituent. Safety: Requires first-aid measures for inhalation or skin exposure .
Pharmacologically Active Derivatives
- Sigma Receptor Ligands (e.g., (±)-PPCC): Structure: Cyclopropane fused with piperidine and methylphenyl groups. Activity: Demonstrated neuroprotective effects via σ receptor binding . Comparison: The 4-aminophenyl group in the target compound may enhance hydrogen-bonding interactions in drug-receptor binding .
- Pesticidal Cyclopropanecarboxylates (e.g., Cycloprothrin, Fenpropathrin): Structure: Cyano-phenoxy groups attached to cyclopropane. Applications: Broad-spectrum insecticides; amino substitution in the target compound likely reduces pesticidal efficacy but increases suitability for pharmaceuticals .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|
| Methyl 1-(4-Aminophenyl)cyclopropanecarboxylate* | C₁₁H₁₃NO₂ | 191.23 | N/A | Pharmaceutical intermediate |
| Methyl 1-(4-Bromophenyl)cyclopropanecarboxylate | C₁₁H₁₁BrO₂ | 255.11 | 638220-35-6 | Synthesis intermediate |
| Methyl 2-(4-Aminophenyl)cyclopropane-1-carboxylate | C₁₁H₁₃NO₂ | 191.23 | 1823220-83-2 | Research reagent |
| Methyl 3-Aminocyclopentanecarboxylate | C₇H₁₃NO₂ | 143.18 | 1314922-38-7 | Chemical synthesis |
*Hypothetical structure based on analogs.
Biological Activity
Methyl 1-(4-aminophenyl)cyclopropanecarboxylate is an organic compound notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a cyclopropane ring, an aminophenyl group, and a methyl ester functional group, contributing to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the cyclopropane ring can fit into hydrophobic pockets of proteins. This interaction may modulate enzyme activity and receptor functions, leading to various pharmacological effects, including:
- Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest that it may exhibit cytotoxic effects against certain cancer cell lines.
In Vitro Studies
Research has demonstrated that this compound can influence cellular processes in vitro. For instance:
- Cell Line Sensitivity : Studies using human cell lines such as U937 macrophages and NCI-H441 Clara cells have shown that this compound can induce the expression of inflammatory markers like IL-8 and COX-2, indicating its role in inflammation modulation .
- Dose-Response Relationships : The compound exhibited dose-dependent responses in various assays, highlighting its potential therapeutic window .
Comparative Analysis
To understand its biological activity better, a comparison with structurally similar compounds was conducted:
| Compound Name | Biological Activity |
|---|---|
| Methyl 1-aminocyclopropanecarboxylate | Ethylene agonist in plants |
| 1-(4-Nitrophenyl)cyclopropanecarboxylate | Oxidized form with different reactivity |
| Methyl 1-(4-hydroxyphenyl)cyclopropanecarboxylate | Reduced form with altered biological properties |
This compound stands out due to the combination of the aminophenyl group and cyclopropane structure, which enhances its reactivity and potential for diverse biological interactions.
Case Studies
Several case studies have highlighted the pharmacological potential of this compound:
- Anti-inflammatory Activity : In a study assessing various compounds for their ability to modulate inflammatory responses in macrophages, this compound was shown to significantly reduce the expression of pro-inflammatory cytokines when compared to control groups .
- Cytotoxicity Against Cancer Cells : Another study evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated that it could induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
Q & A
Basic: What are the key synthetic pathways for Methyl 1-(4-aminophenyl)cyclopropanecarboxylate, and how are reaction conditions optimized?
The synthesis typically involves cyclopropanation via [2+1] cycloaddition or cyclization of pre-functionalized precursors. Critical steps include:
- Cyclopropane ring formation : Using methacrylic acid derivatives or diazo compounds under catalytic conditions (e.g., rhodium or palladium catalysts for stereochemical control) .
- Functional group introduction : The 4-aminophenyl group is introduced via Suzuki coupling or nucleophilic substitution, followed by esterification to form the methyl carboxylate .
- Optimization : Temperature (typically 0–80°C), solvent polarity (e.g., DMF for polar intermediates), and reaction time (12–48 hours) are adjusted to minimize side products like ring-opening derivatives .
Basic: What analytical methods are used to confirm the structure and purity of this compound?
Post-synthesis characterization employs:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify cyclopropane ring integrity (e.g., characteristic splitting patterns for ring protons) and ester/amine functional groups .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 191.23 (CHNO) and fragments indicative of the cyclopropane backbone .
- HPLC/Purity assays : ≥95% purity is ensured using reverse-phase chromatography with UV detection at 254 nm .
Advanced: How does stereochemistry influence the biological activity of enantiomeric forms of this compound?
The (1S,2S)-enantiomer exhibits distinct interactions with biological targets due to spatial alignment of the amino and ester groups. For example:
- Enzyme binding : The (1S,2S)-configuration enhances hydrogen bonding with protease active sites, as shown in comparative IC assays with chiral HPLC-separated enantiomers .
- Pharmacokinetics : Stereochemistry affects metabolic stability; the (1R,2R)-form shows faster ester hydrolysis in liver microsome studies .
Method : Asymmetric synthesis using chiral auxiliaries or enantioselective catalysts (e.g., Jacobsen’s catalyst) is critical for producing stereopure batches .
Advanced: What strategies mitigate instability of the cyclopropane ring under acidic or oxidative conditions?
- Protective groups : The 4-amine is acetylated during synthesis to prevent oxidation, with deprotection post-cyclopropanation .
- pH control : Buffered solutions (pH 6–8) prevent acid-catalyzed ring-opening, as observed in stability studies using H NMR monitoring .
- Storage : Lyophilized solid is stored at -20°C under inert gas (N) to avoid humidity-induced degradation .
Basic: What functional groups in this compound enable its reactivity in medicinal chemistry applications?
- Cyclopropane ring : Strain-driven reactivity allows ring-opening reactions for covalent binding to biological targets (e.g., thrombin inhibitors) .
- Methyl ester : Serves as a prodrug moiety, hydrolyzable in vivo to the carboxylic acid .
- 4-Aminophenyl group : Participates in hydrogen bonding and π-π stacking with aromatic residues in enzyme pockets .
Advanced: How can structure-activity relationship (SAR) studies be designed using analogs of this compound?
- Core modifications : Compare bioactivity of cyclopropane vs. cyclohexane derivatives to assess ring strain effects .
- Substituent variation : Replace the 4-amine with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to evaluate electronic effects on target binding .
- Ester hydrolysis kinetics : Measure in vitro half-lives of methyl, ethyl, and tert-butyl esters to optimize prodrug stability .
Advanced: What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with receptors (e.g., serotonin transporters), prioritizing poses with lowest ΔG values .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories, identifying key residues (e.g., Tyr95 for hydrogen bonding) .
- QSAR models : Train regression models using Hammett constants and logP values to predict IC trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
